Vanadium sulfate

Übersicht

Beschreibung

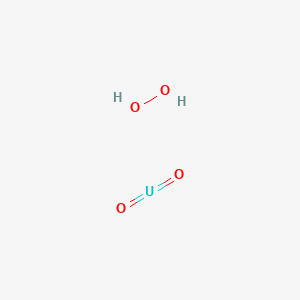

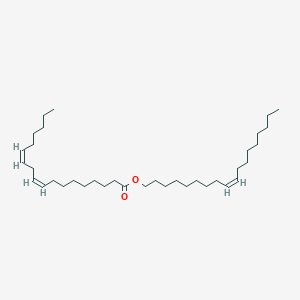

Vanadium (II) sulfate describes a family of inorganic compounds with the formula VSO 4 (H 2 O) x where 0 ≤ x ≤ 7. The hexahydrate is most commonly encountered. It is a violet solid that dissolves in water to give air-sensitive solutions of the aquo complex .

Synthesis Analysis

Vanadium sulfate is most commonly obtained by reduction of vanadium pentoxide with sulfur dioxide: V2O5 + 7 H2O + SO2 + H2SO4 → 2 [V (O) (H2O)4]SO4. From aqueous solution, the salt crystallizes as the pentahydrate .

Molecular Structure Analysis

The ion is octahedral, with oxo, four equatorial water ligands, and a monodentate sulfate . The V=O bond distance is 160 pm, about 50 pm shorter than the V–OH 2 bonds .

Chemical Reactions Analysis

Vanadium has oxidation states in its compounds of +5, +4, +3 and +2. This section looks at ways of changing between them . In acidic solution, oxidation of vanadyl sulfate gives yellow-colored vanadyl (V) derivatives. Reduction, e.g. by zinc, gives vanadium (III) and vanadium (II) derivatives, which are characteristically green and violet, respectively .

Physical And Chemical Properties Analysis

Vanadium sulfate is a violet solid with a molar mass of 255.09 g·mol −1. It has a density of 1.910 g/cm 3 . It dissolves in water to give air-sensitive solutions of the aquo complex .

Wissenschaftliche Forschungsanwendungen

Nuclear Chemistry and Metal Separation : Vanadium sulfate plays a role in the solvent extraction and separation of metals like uranium and vanadium from sulfate solutions. For instance, Alamine 336, an extractant diluted in kerosene, is used for this purpose, showing ion-exchange type mechanisms in certain acid regions (Kumar et al., 2010).

Energy Storage Applications : In the realm of energy storage, particularly for vanadium redox flow batteries, vanadium sulfate is crucial. Research has been conducted on vanadium(IV) electrolyte solutions for these batteries, studying the structure and kinetics of vanadium(IV) species in different conditions (Vijayakumar et al., 2010). Additionally, advancements in vanadium redox flow batteries using sulfate-chloride mixed electrolytes show a significant improvement in energy density and stability over a wide temperature range, potentially enhancing the efficiency and reducing costs of energy storage (Li et al., 2011).

Environmental Remediation : Vanadium sulfate is also relevant in environmental science, particularly in the bio-reduction of toxic vanadium pollution. For instance, mixotrophic microbial V(V) reduction using acetate and elemental sulfur as joint electron donors offers a promising approach for bioremediation, reducing organic dosage and avoiding excessive sulfate accumulation (Wang et al., 2020).

Plant Biology : In plant biology, the effects of vanadium, specifically vanadyl sulfate, on plants have been studied. For instance, vanadyl sulfate concentrations impact the growth and root structure of Phaseolus vulgaris, with implications for understanding how vanadium accumulates in plants (Saco et al., 2013).

Catalysis in Chemical Processes : Vanadium sulfate finds application in catalysis, particularly in the sulfuric acid industry. Research has focused on vanadium catalysts using V2O5 as the main active ingredient, with studies looking at improving the manufacturing process and the performance of these catalysts (Hon, 2015).

Safety And Hazards

Zukünftige Richtungen

Vanadium compounds have been primarily investigated as potential therapeutic agents for the treatment of various major health issues, including cancer, atherosclerosis, and diabetes . The translation of vanadium-based compounds into clinical trials and ultimately into disease treatments remains hampered by the absence of a basic pharmacological and metabolic comprehension of such compounds . Vanadium research makes a key advance for capturing carbon from the air .

Relevant Papers

A systematic review of vanadium oral supplements for glycaemic control in type 2 diabetes mellitus found no rigorous evidence that oral vanadium supplementation improves glycaemic control in type 2 diabetes . Another paper discusses the development of vanadium-containing compounds in biological systems regarding the role of the physiological environment, dosage, intracellular interactions, metabolic transformations, modulation of signaling pathways, toxicology, and transport and tissue distribution as well as therapeutic implications .

Eigenschaften

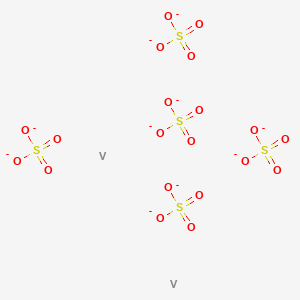

IUPAC Name |

vanadium;pentasulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5H2O4S.2V/c5*1-5(2,3)4;;/h5*(H2,1,2,3,4);;/p-10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBOJJEQVSOCDGA-UHFFFAOYSA-D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[V].[V] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O20S5V2-10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

582.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Vanadium sulfate | |

CAS RN |

16785-81-2 | |

| Record name | Sulfuric acid, vanadium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016785812 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-Bis(2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl)-1,1,3,3-tetramethyldisiloxane](/img/structure/B103410.png)

![4-[(Trimethylsilyl)ethynyl]benzoic acid](/img/structure/B103411.png)